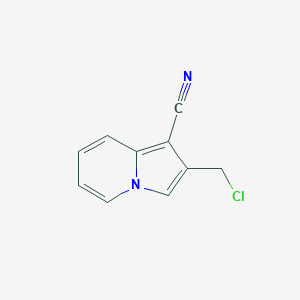

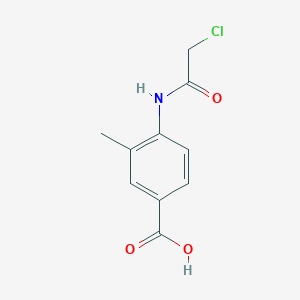

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Overview

Description

Synthesis Analysis

The synthesis of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis

The molecular formula of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is C18H21NO . The molecular weight is 267.37 .Chemical Reactions Analysis

The chemical reactions of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involve oxidation processes . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .Scientific Research Applications

Synthesis and Material Science

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound that finds its applications primarily in the field of synthetic chemistry and material science. The related research primarily focuses on methods to synthesize carbazole derivatives due to their significant properties and applications.

Palladium-Catalyzed Cascade Reactions : The annulative π-extension (APEX) reactions, facilitated by palladium catalysis, enable the synthesis of fused aromatic systems from simple aromatic compounds, including carbazoles, through C-H bond activation. This technique is valuable in synthesizing functionalized materials for use in various industries, including material science, biomedical research, and pharmaceuticals, due to carbazoles' unique photophysical properties. The direct conversion of indoles to carbazoles remains a significant area of research, with advancements in cascade C-H activation methods allowing for efficient access to the carbazole moiety (Dinda, Bhunia, & Jana, 2020).

Halogenated Indigo Dyes : Studies have explored the formation of halogenated carbazoles, such as 1,3,6,8-tetrabromocarbazole, as byproducts in the manufacture of halogenated indigo dyes. This research sheds light on the anthropogenic origins of halogenated carbazoles in the environment, linking them to the production history of specific indigo dyes. Understanding these pathways is crucial for assessing the environmental impact of synthetic processes involving carbazole derivatives (Parette et al., 2015).

Antioxidant Activities of Carbazole Alkaloids : The synthesis and evaluation of carbazole alkaloids and their related compounds have been explored for their antioxidant activities. Carbazoles with specific substitutions, particularly those involving oxygenation, have shown potential in serving as antioxidants, which could have implications in designing novel antioxidants for various applications (Hieda, 2017).

Donor-Acceptor Type Carbazole-Based Molecules : Carbazole units have been incorporated into donor-acceptor (D-A) type materials, showcasing significant potential in light-emitting applications. This research emphasizes the role of carbazole-based compounds in organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting their importance in the development of advanced materials for electronic and photonic applications (Ledwon, 2019).

Future Directions

The future directions for 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one could involve further exploration of its diverse applications in drug discovery, organic synthesis, and material science. Additionally, more research could be conducted to understand its mechanism of action and potential biological activities .

Mechanism of Action

Mode of Action

It is known that the carbazole derivatives have exhibited a broad spectrum of biological activity .

Biochemical Pathways

The compound is a derivative of carbazole, and carbazole derivatives have been found to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple biochemical pathways.

Result of Action

As a carbazole derivative, it may share some of the biological activities observed in other carbazole compounds, such as antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .

properties

IUPAC Name |

6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h9-12,19H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAHOUURMCGEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336522 | |

| Record name | 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

CAS RN |

135897-70-0 | |

| Record name | 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)

![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)

![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)